

Application of Dimethyl 5-nitroisophthalate in the Synthesis of Iopamidol

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Compound of Interest

Compound Name: Dimethyl 5-nitroisophthalate

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This document provides a detailed overview of the application of **Dimethyl 5-nitroisophthalate** as a key starting material in the synthesis of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent. The following sections present a comprehensive synthesis pathway, detailed experimental protocols, and quantitative data compiled from various sources to facilitate research and development in this area.

Introduction

Iopamidol is a widely used X-ray contrast medium essential for various diagnostic imaging procedures. Its synthesis is a multi-step process, and one of the common industrial routes commences with the nitration of isophthalic acid, followed by esterification to yield **Dimethyl 5-nitroisophthalate**. This intermediate is then subjected to a series of chemical transformations to construct the complex Iopamidol molecule. The purity and yield of **Dimethyl 5-nitroisophthalate** are critical as they can significantly impact the efficiency of the overall synthesis and the quality of the final active pharmaceutical ingredient (API).^{[1][2][3]}

Overall Synthesis Pathway

The synthesis of Iopamidol from **Dimethyl 5-nitroisophthalate** can be summarized in the following key steps:

- **Reduction of the Nitro Group:** The nitro group of **Dimethyl 5-nitroisophthalate** is reduced to an amino group to form Dimethyl 5-aminoisophthalate.
- **Amidation:** The dimethyl ester is then reacted with 2-amino-1,3-propanediol (serinol) to form the key intermediate, 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide.[4]
- **Iodination:** The aromatic ring of the resulting compound is tri-iodinated at the 2, 4, and 6 positions.
- **Acylation:** Finally, the 5-amino group is acylated with (S)-2-hydroxypropanoyl chloride or a protected variant to yield lopamidol.

Below is a diagram illustrating the logical flow of the synthesis process.



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Figure 1: Logical workflow for the synthesis of lopamidol.

Detailed Experimental Protocols and Data

This section provides detailed methodologies for the key steps in the synthesis of lopamidol starting from **Dimethyl 5-nitroisophthalate**.

Step 1: Synthesis of Dimethyl 5-nitroisophthalate

The synthesis of the starting material, **Dimethyl 5-nitroisophthalate**, is typically achieved through the esterification of 5-nitroisophthalic acid.

Protocol:

- In a round bottom flask equipped with a condenser and stirrer, 5.0 g of 5-nitroisophthalic acid is suspended in 33.3 ml of methanol.[5][6]

- The mixture is stirred at room temperature under a nitrogen atmosphere until the solid is completely dissolved.[\[5\]](#)[\[6\]](#)
- Slowly, 1.0 ml of concentrated sulfuric acid is added to the solution.[\[5\]](#)[\[6\]](#)
- The reaction mixture is heated to reflux. A white solid will precipitate after approximately 3 hours.[\[5\]](#)[\[6\]](#)
- The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (10:1).[\[5\]](#)[\[6\]](#)
- After completion of the reaction, the mixture is cooled to room temperature to allow for crystallization.[\[5\]](#)[\[6\]](#)
- The solid product is collected by filtration, washed with a small amount of water, and dried to yield **Dimethyl 5-nitroisophthalate**.[\[5\]](#)[\[6\]](#)

Parameter	Value	Reference
Starting Material	5-nitroisophthalic acid	[5] [6]
Reagents	Methanol, Concentrated Sulfuric Acid	[5] [6]
Reaction Time	~3 hours	[5] [6]
Temperature	Reflux	[5] [6]
Yield	98%	[5] [6]

Step 2: Reduction of Dimethyl 5-nitroisophthalate

The nitro group is reduced to an amine, a critical step for subsequent reactions. A common method involves catalytic hydrogenation.

Protocol:

- **Dimethyl 5-nitroisophthalate** is dissolved in a suitable solvent such as 2-methoxyethanol.[\[7\]](#)

- A catalytic amount of palladium on carbon (Pd/C) is added to the solution.^[7]
- The mixture is then subjected to hydrogenation.^[7]
- Upon completion, the catalyst is filtered off to yield a solution of Dimethyl 5-aminoisophthalate.

Note: Specific quantitative data for this step, such as catalyst loading and hydrogen pressure, are often proprietary and not publicly detailed. The process is generally described as catalytic hydrogenation.

Step 3: Amidation with Serinol

The diester is converted to a diamide by reaction with 2-amino-1,3-propanediol (serinol).

Protocol:

- A solution of **Dimethyl 5-nitroisophthalate** and approximately 2.1 to 2.4 molar equivalents of 3-amino-1,2-propanediol (serinol) is prepared in 2-methoxyethanol containing a catalytic amount of dissolved sodium.^[7]
- The solution is heated at reflux temperature.^[7]
- The reaction progress is monitored until completion.
- This is often performed as a one-pot reaction with the subsequent hydrogenation of the nitro group.^[8]

Parameter	Value	Reference
Starting Material	Dimethyl 5-nitroisophthalate	^[7]
Reagents	3-amino-1,2-propanediol, Sodium, 2-methoxyethanol	^[7]
Temperature	Reflux	^[7]
Molar Ratio (Serinol:Ester)	~2.1 - 2.4	^[7]
Yield (of 5-nitro diamide)	84% (isolated)	^[7]

Step 4: Iodination

The aromatic ring is iodinated to introduce the three iodine atoms characteristic of lopamidol.

Protocol:

- The 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride is dissolved in water.[9]
- The pH is adjusted to approximately 3 with aqueous sodium hydroxide.[9]
- The solution is heated to 65-80°C.[9]
- Iodine chloride is added in portions (typically 3-4). The pH is readjusted to 2-3 before each addition.[9]
- Excess iodine chloride is quenched with sodium bisulfite.[9]
- The pH is adjusted to 4-6, and sodium dithionite is added for decolorization.[9]

Parameter	Value	Reference
Starting Material	5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide HCl	[9]
Reagents	Iodine chloride, Sodium hydroxide, Sodium bisulfite, Sodium dithionite	[9]
Temperature	65-80°C	[9]
pH	2-3 (during iodination), 4-6 (decolorization)	[9]
Yield (of purified triiodo compound)	66-71%	[7]

Step 5: Acylation to lopamidol

The final step involves the acylation of the 5-amino group.

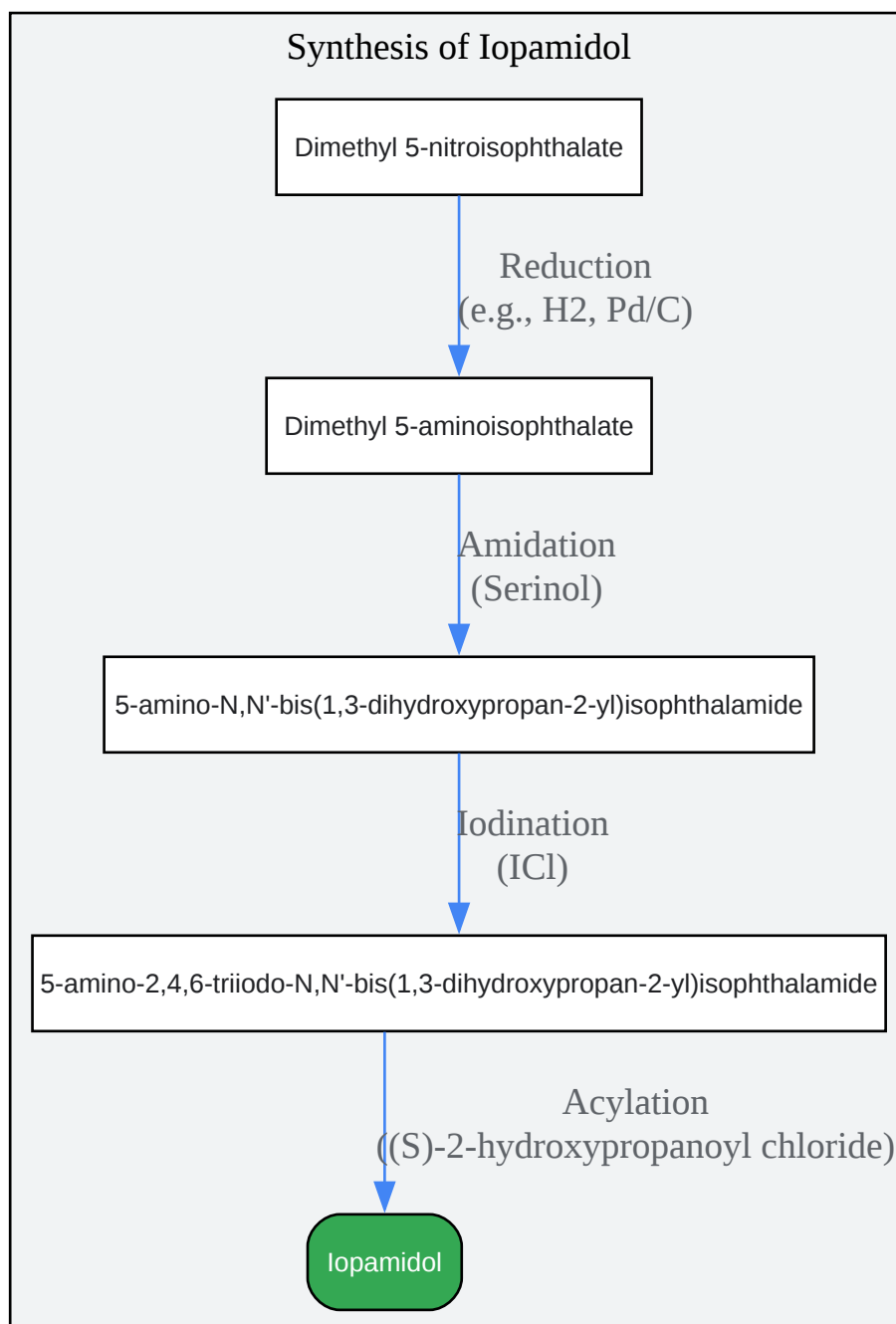
Protocol:

- 5-amino-2,4,6-triiodo-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide is dissolved in a suitable solvent like dimethylacetamide.[\[10\]](#)
- (S)-2-acetoxypionyl chloride is added slowly to the solution.[\[10\]](#)
- The reaction is stirred at room temperature for about 2 hours.[\[10\]](#)
- The reaction is quenched, and the intermediate is hydrolyzed to remove the acetyl protecting group, yielding lopamidol.[\[10\]](#)
- The final product is purified by crystallization from ethanol or a mixture of acetonitrile and ethanol.[\[10\]](#)[\[11\]](#)

Parameter	Value	Reference
Starting Material	5-amino-2,4,6-triiodo-N,N'-bis[...]-dicarboxamide	[10]
Reagents	(S)-2-acetoxypionyl chloride, Dimethylacetamide	[10]
Reaction Time	~2 hours	[10]
Temperature	Room Temperature	[10]
Purification	Crystallization from ethanol or acetonitrile/ethanol	[10] [11]
Overall Yield (from triiodo intermediate)	74%	[10]

Chemical Synthesis Pathway Diagram

The following diagram illustrates the chemical transformations from **Dimethyl 5-nitroisophthalate** to lopamidol.



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Figure 2: Chemical synthesis pathway of Iopamidol.

Conclusion

Dimethyl 5-nitroisophthalate is a crucial intermediate in a robust and widely practiced synthetic route to Iopamidol. The protocols and data presented herein, compiled from various

scientific and patent literature, provide a detailed framework for the synthesis of this important contrast agent. Careful control of reaction conditions at each step is paramount to achieving high yields and purity of the final product. Researchers and professionals in drug development can utilize this information as a foundational guide for process optimization and further research in the field of iodinated contrast media.

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